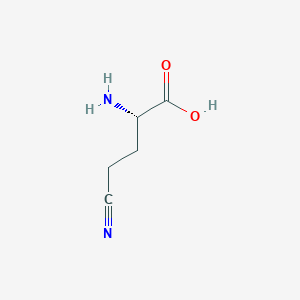

(S)-2-Amino-4-cyanobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-cyanobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSTVUJXUYNIOQ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of (S)-2-Amino-4-cyanobutanoic acid

A Technical Guide to (S)-2-Amino-4-cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a non-proteinogenic α-amino acid. It details the molecule's structure, physicochemical properties, and a standard experimental protocol for its synthesis, targeting professionals in chemical and pharmaceutical research.

Molecular Structure and Stereochemistry

This compound is an aliphatic amino acid and nitrile.[1][2] Its structure is derived from a butanoic acid backbone, featuring an amino group at the alpha-carbon (C2) and a cyano group at the terminal C4 position.[1][2]

-

IUPAC Name: (2S)-2-amino-4-cyanobutanoic acid[3]

-

Common Synonyms: L-2-amino-4-cyanobutyric acid, γ-cyano-α-aminobutyric acid[1]

The C2 carbon is a chiral center. The "(S)" designation indicates the specific stereoconfiguration of the four groups around this carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This configuration is analogous to the L-configuration typical for naturally occurring amino acids.

Caption: Logical breakdown of the core structural components.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. This information is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [1][3] |

| Molecular Weight | 128.13 g/mol | [1][2][3] |

| Exact Mass | 128.0586 g/mol | [1][2][4] |

| CAS Number | 16051-93-7 (unspecified stereochemistry) | [2] |

| Melting Point | 221.5 - 223 °C | [2] |

| Topological Polar Surface Area | 87.1 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| SMILES | N--INVALID-LINK--C(O)=O | [3] |

Synthesis and Experimental Protocols

This compound is not typically isolated from natural sources and must be chemically synthesized. A common and efficient method is the dehydration of the side-chain amide of a protected L-glutamine derivative.[5] The nitrile group serves as a stable, soluble synthon for L-glutamine in peptide synthesis.[5][6]

Protocol: Dehydration of Nα-Cbz-L-Gln

This protocol describes the synthesis starting from Nα-benzyloxycarbonyl-L-glutamine (Cbz-L-Gln), a commercially available protected amino acid.

Objective: To convert the γ-carboxamide of Cbz-L-Gln to a nitrile, yielding Nα-Cbz-(S)-2-amino-4-cyanobutanoic acid, which can be subsequently deprotected.

Materials:

-

Nα-benzyloxycarbonyl-L-glutamine (Cbz-L-Gln)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Pyridine

-

Ethyl Acetate (EtOAc)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-L-Gln (1 equivalent) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Dehydration: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and 5% NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected product.

-

-

Purification: Purify the crude Nα-Cbz-(S)-2-amino-4-cyanobutanoic acid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

-

Deprotection (Optional): The Cbz protecting group can be removed via standard hydrogenolysis (H₂, Pd/C catalyst) to yield the final product, this compound.

References

- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (2S)-2-amino-4-cyanobutanoic acid | Molport-008-268-024 | Novel [molport.com]

- 4. KEGG COMPOUND: C05717 [genome.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-4-cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its unique structural features, including a reactive nitrile group. As a non-natural amino acid, a natural biosynthetic pathway for its production has not been identified. This technical guide provides a comprehensive overview of the established and potential synthetic routes for this compound, with a focus on chemical and chemoenzymatic methodologies. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its synthesis and application in research and development.

Introduction: A Non-Natural Building Block

This compound, also known as γ-cyano-α-L-aminobutyric acid, is an intriguing synthetic amino acid. Its structure, featuring a chiral center and a terminal nitrile group, makes it a valuable building block for the synthesis of modified peptides, peptidomimetics, and other complex organic molecules. The nitrile moiety can be further elaborated into various functional groups, such as amines, carboxylic acids, or tetrazoles, offering a versatile handle for molecular design.

It is crucial to note that, to date, this compound has not been found to occur naturally in any organism. Consequently, there is no known natural biosynthetic pathway for its production. This guide, therefore, focuses on the de novo synthesis of this compound through established chemical methods and explores potential chemoenzymatic strategies that represent the forefront of non-canonical amino acid synthesis.

Chemical Synthesis of this compound

Several chemical strategies have been employed for the synthesis of this compound. The primary challenge lies in the stereocontrolled introduction of the amine and cyano functionalities.

Synthesis via Dehydration of Protected L-Glutamine

A common and straightforward approach to synthesize γ-cyano-α-L-aminobutyric acid is through the dehydration of the side-chain amide of a suitably protected L-glutamine derivative. This method takes advantage of the readily available and enantiomerically pure starting material.

Experimental Protocol: Dehydration of N-Carbobenzoxy-L-Glutamine

-

Protection of L-Glutamine: To a solution of L-glutamine in aqueous sodium hydroxide, add benzyl chloroformate (Cbz-Cl) under controlled temperature and pH to obtain N-carbobenzoxy-L-glutamine (Cbz-Gln).

-

Dehydration: Suspend Cbz-Gln in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a coupling additive like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, N-carbobenzoxy-(S)-2-amino-4-cyanobutanoic acid, is purified by column chromatography.

-

Deprotection: The Cbz protecting group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield this compound.

Quantitative Data for Dehydration Synthesis

| Step | Reagents | Solvent | Typical Yield | Reference |

| Dehydration | DCC, HOBt | CH₂Cl₂ | 70-85% | [1] |

| Deprotection | H₂, Pd/C | Methanol | >90% | [1] |

Caption: Asymmetric synthesis of this compound.

Potential Chemoenzymatic Synthesis Routes

While a direct enzymatic route for the synthesis of this compound has not been reported, advancements in biocatalysis suggest plausible chemoenzymatic pathways. These approaches could offer greener and more efficient alternatives to purely chemical methods.

Transaminase-Mediated Amination of a Keto-Acid Precursor

A promising strategy involves the enzymatic amination of the corresponding α-keto acid, 2-oxo-4-cyanobutanoic acid. This keto acid could be synthesized chemically, and then a transaminase enzyme could be used to stereoselectively install the amino group.

Conceptual Experimental Workflow: Transaminase-Mediated Synthesis

-

Chemical Synthesis of α-Keto Acid: Synthesize 2-oxo-4-cyanobutanoic acid from commercially available starting materials.

-

Enzymatic Transamination: In an aqueous buffer, incubate 2-oxo-4-cyanobutanoic acid with a suitable ω-transaminase and an amino donor (e.g., L-alanine or isopropylamine). The choice of enzyme is critical for achieving high conversion and enantioselectivity.

-

Product Isolation and Purification: After the enzymatic reaction, the product, this compound, can be isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography.

Key Considerations for Transaminase Selection:

-

Substrate Specificity: The transaminase must accept the bulky and functionalized 2-oxo-4-cyanobutanoic acid as a substrate.

-

Stereoselectivity: The enzyme should exhibit high (S)-selectivity to produce the desired enantiomer.

-

Process Stability: The enzyme must be stable under the required reaction conditions (pH, temperature, substrate concentration).

Caption: Conceptual chemoenzymatic synthesis via transamination.

Summary and Future Outlook

This compound is a valuable synthetic building block with no known natural biosynthetic pathway. Its synthesis relies on chemical methods, with the dehydration of protected L-glutamine and asymmetric synthesis using chiral auxiliaries being the most established routes. These methods provide access to the enantiomerically pure compound, which is essential for its applications in drug discovery and peptide chemistry.

The future of this compound synthesis may lie in the development of efficient chemoenzymatic routes. The identification and engineering of enzymes, such as transaminases with broad substrate specificity, could lead to more sustainable and scalable production methods. As the demand for non-canonical amino acids continues to grow, so too will the innovation in their synthesis, paving the way for new discoveries in chemical biology and medicinal chemistry.

References

The Natural Occurrence of (S)-2-Amino-4-cyanobutanoic Acid: A Technical Guide for Researchers

(S)-2-Amino-4-cyanobutanoic acid , also known as β-cyano-L-alanine (BCA) , is a non-proteinogenic amino acid found in a variety of plant species. This potent neurotoxin plays a significant role in plant defense mechanisms and has implications for human and animal health due to its association with lathyrism, a neurological disorder. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, metabolism, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Natural Distribution and Quantitative Data

This compound is predominantly found in the seeds of various species within the Fabaceae (legume) family, most notably in the genera Vicia and Lathyrus. Its concentration can vary significantly depending on the species, cultivar, and environmental conditions.

| Plant Species | Plant Part | Concentration of this compound | Reference(s) |

| Vicia sativa (Common Vetch) | Seeds | 0.003 - 0.022 g/100g (dry weight) | [1][2] |

| Vicia sativa (Common Vetch) | Seeds | Varies from 0.10% to 0.97% | [1] |

| 16 Vicia species | Seeds | High concentrations | |

| Lathyrus species | - | Present | [3] |

| Lotus species | - | Present | [4][5] |

Biosynthesis and Metabolism

The biosynthesis of this compound is a key step in the detoxification of cyanide in many plants. The pathway involves the following key enzymes and steps:

-

β-Cyanoalanine Synthase (CAS): This mitochondrial enzyme catalyzes the reaction between L-cysteine and hydrogen cyanide (HCN) to form this compound and hydrogen sulfide (H₂S).[6] The expression and activity of CAS can be influenced by various biotic and abiotic factors, including pathogen infection and water deficit.[7][8][9]

-

β-Cyanoalanine Hydratase/Nitrilase: Subsequently, this compound is metabolized by β-cyanoalanine hydratase (or a nitrilase) to form the proteinogenic amino acid asparagine. This conversion is crucial for assimilating the nitrogen from cyanide into primary metabolism.[10][11]

-

Asparagine Metabolism: The asparagine produced can then enter the plant's general nitrogen metabolism, where it serves as a key transport and storage form of nitrogen. It can be utilized for the synthesis of other amino acids and proteins.[12]

References

- 1. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Free amino acids in different Lotus species | Przybylska | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 6. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient Transcriptional Regulation of the CYS-C1 Gene and Cyanide Accumulation upon Pathogen Infection in the Plant Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Increased β-cyanoalanine nitrilase activity improves cyanide tolerance and assimilation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanide metabolism in higher plants. V. The formation of asparagine from -cyanoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Asparagine Metabolism—Key to the Nitrogen Nutrition of Developing Legume Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the non protein amino acid β-N-methylamino-l-alanine in estuarine cyanobacteria by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-4-cyanobutanoic Acid: A Comprehensive Technical Overview of its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-cyanobutanoic acid, also known by its synonym γ-cyano-α-L-aminobutyric acid, is a non-proteinogenic amino acid that has garnered interest primarily as a synthetic intermediate in peptide chemistry. This technical guide provides a detailed account of its discovery through chemical synthesis, its history, and a thorough examination of its known properties. While its primary utility has been established in facilitating the incorporation of glutamine in peptide synthesis, a comprehensive understanding of its intrinsic biological and pharmacological properties remains an area with limited exploration. This document consolidates the available scientific literature to serve as a foundational resource for researchers and professionals in drug development and related fields.

Discovery and History

The history of this compound is rooted in the challenges of synthetic peptide chemistry. Its discovery was not as a naturally occurring compound, but rather as a solution to a technical problem. The first documented synthesis of γ-cyano-α-L-aminobutyric acid was reported in 1960.[1] This synthesis was achieved through the dehydration of L-glutamine, providing a stable and more soluble synthon for the incorporation of glutamine residues into peptides.[1][2] This development was significant as the direct use of glutamine in peptide synthesis is often problematic due to the reactivity of its amide side chain.

Despite investigations into the diverse range of non-protein amino acids found in nature, particularly within species of the Lathyrus genus, there is currently no definitive scientific literature confirming the isolation of this compound from a natural source. Its existence and utility are, therefore, primarily a product of chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [3] |

| Molecular Weight | 128.13 g/mol | [3] |

| CAS Number | 16051-93-7 | [4] |

| Appearance | Solid | --- |

| Melting Point | 221.5 - 223 °C | [4] |

| IUPAC Name | (2S)-2-amino-4-cyanobutanoic acid | [3] |

| Synonyms | γ-cyano-α-L-aminobutyric acid, H-L-Cba-OH | [1][5] |

Table 1: Physicochemical Properties of this compound

Synthesis

The seminal synthesis of this compound involves the dehydration of a protected L-glutamine derivative. The following section details the experimental protocol as adapted from the original literature.

Experimental Protocol: Synthesis of γ-Cyano-α-L-aminobutyric Acid[1]

Materials:

-

Carbobenzoxy-L-glutamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Sodium in anhydrous ammonia

-

Other standard laboratory reagents and solvents

Procedure:

-

Dehydration of Carbobenzoxy-L-glutamine:

-

A solution of carbobenzoxy-L-glutamine in anhydrous pyridine is treated with N,N'-dicyclohexylcarbodiimide.

-

The reaction mixture is stirred at room temperature for a specified period to effect the dehydration of the amide side chain to a nitrile.

-

The resulting dicyclohexylurea is removed by filtration.

-

The filtrate is concentrated, and the residue is worked up using an ethyl acetate extraction and subsequent acid-base washes to isolate the crude carbobenzoxy-γ-cyano-α-L-aminobutyric acid.

-

-

Deprotection:

-

The carbobenzoxy protecting group is removed by treatment with sodium in anhydrous liquid ammonia.

-

This step yields the free amino acid, γ-cyano-α-L-aminobutyric acid.

-

The product is then isolated and purified, typically by crystallization.

-

Note: This protocol is a summary of the originally described method. Researchers should consult the primary literature for precise quantities, reaction times, and safety precautions.

Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Biological and Pharmacological Properties

Despite its structural similarity to the excitatory neurotransmitter glutamic acid and the inhibitory neurotransmitter γ-aminobutyric acid (GABA), there is a notable lack of specific quantitative data on the biological and pharmacological properties of this compound in the scientific literature.

Biochemical and Pharmacological Data

Extensive searches of scientific databases did not yield specific quantitative data such as enzyme inhibition constants (e.g., IC₅₀, Kᵢ) or receptor binding affinities (e.g., Kₔ) for this compound. Its primary characterization has been in the context of its utility as a synthetic tool rather than as a bioactive molecule itself.

A fluorinated derivative, (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluoro-butanoic acid, has been synthesized and evaluated as a potential PET imaging agent for tumors.[6] In vitro assays with this derivative showed that it utilized similar amino acid transporter systems as other glutamine analogs, suggesting that the parent compound may also be a substrate for such transporters.[6] However, this does not provide direct insight into the pharmacological activity of the non-fluorinated compound.

Signaling Pathways

There is currently no direct evidence from the reviewed literature to implicate this compound in any specific signaling pathway. While GABA is a major inhibitory neurotransmitter with well-characterized receptors (GABAₐ and GABAₑ) and signaling cascades, it cannot be assumed that this compound interacts with these pathways without direct experimental evidence.

The following diagram illustrates the general GABAergic signaling pathway, which serves as a reference for the type of interactions that would need to be investigated for this compound.

Caption: Simplified diagram of GABAergic signaling pathways.

Future Directions

The existing body of research on this compound primarily highlights its utility in chemical synthesis. There is a significant opportunity for future research to explore its potential biological activities. Key areas for investigation include:

-

Screening for Natural Occurrence: Systematic screening of natural sources, particularly plants known to produce unusual amino acids, could clarify whether this compound exists in nature.

-

Pharmacological Profiling: A comprehensive pharmacological evaluation, including binding assays for GABA receptors, glutamate receptors, and amino acid transporters, is warranted to determine its biological targets.

-

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those involved in amino acid metabolism, could reveal potential inhibitory activities.

-

In vivo Studies: Should in vitro activity be identified, subsequent in vivo studies would be necessary to understand its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a synthetically derived amino acid with a well-defined history and a clear application in peptide chemistry. While its chemical synthesis is well-documented, its biological and pharmacological properties remain largely unexplored. This technical guide provides a comprehensive summary of the current knowledge and highlights the significant gaps that present opportunities for future research. For scientists and professionals in drug development, this compound represents a chemical entity with an unknown biological potential that awaits discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (2S)-2-amino-4-cyanobutanoic acid | Molport-008-268-024 | Novel [molport.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of (S)-2-Amino-4-cyanobutanoic Acid in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-cyanobutanoic acid, more commonly known in scientific literature as β-cyano-L-alanine, is a non-proteinogenic amino acid that plays a central role in cyanide metabolism within the plant kingdom. Far from being a mere metabolic byproduct, this compound is integral to a plant's ability to detoxify endogenously produced cyanide, respond to abiotic stress, and regulate key developmental processes. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and multifaceted biological functions of β-cyano-L-alanine in plants. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule's significance, supported by quantitative data, detailed experimental protocols, and visual representations of its associated metabolic and signaling pathways.

Introduction

Cyanide, a potent inhibitor of cellular respiration, is paradoxically a common metabolite in plants. It is generated as a co-product of ethylene biosynthesis and can also be released from the enzymatic breakdown of cyanogenic glycosides, which serve as defensive compounds against herbivores. To mitigate the toxic effects of cyanide, plants have evolved a sophisticated detoxification mechanism known as the β-cyanoalanine synthase pathway. The central product of this pathway is this compound, or β-cyano-L-alanine. This guide elucidates the critical functions of β-cyano-L-alanine, extending beyond simple detoxification to encompass its involvement in stress physiology and developmental biology.

Biosynthesis and Metabolism of β-Cyano-L-alanine

The synthesis of β-cyano-L-alanine is a crucial step in the assimilation of cyanide in plants. This process is primarily catalyzed by the enzyme β-cyanoalanine synthase (β-CAS), which is encoded by a small family of genes in plants like Arabidopsis thaliana.

2.1. The β-Cyanoalanine Synthase (β-CAS) Pathway

The β-CAS pathway is the primary route for cyanide detoxification in both cyanogenic and non-cyanogenic plants. The key reaction involves the condensation of L-cysteine and hydrogen cyanide (HCN) to form β-cyano-L-alanine and hydrogen sulfide (H₂S).

-

Reaction: L-cysteine + HCN → β-cyano-L-alanine + H₂S

-

Enzyme: β-cyanoalanine synthase (EC 4.4.1.9)

This reaction effectively sequesters toxic cyanide into a stable, non-toxic amino acid.

2.2. Metabolic Fate of β-Cyano-L-alanine

Once synthesized, β-cyano-L-alanine can be further metabolized, allowing the plant to recycle the nitrogen assimilated from cyanide. The primary route for this is the conversion of β-cyano-L-alanine to the proteinogenic amino acids asparagine and aspartic acid, a reaction catalyzed by nitrilase enzymes.

-

Reaction: β-cyano-L-alanine + 2 H₂O → Asparagine + NH₃ → Aspartic acid + NH₃

-

Enzyme: Nitrilase (e.g., NIT4 in Arabidopsis)

In some plant species, such as those in the genus Vicia, β-cyano-L-alanine can be conjugated with glutamate to form γ-glutamyl-β-cyano-L-alanine, which may serve as a storage form of this amino acid.

Biological Roles of β-Cyano-L-alanine

The significance of β-cyano-L-alanine in plant biology is multifaceted, extending from a primary role in cyanide detoxification to involvement in stress responses and developmental processes.

3.1. Cyanide Detoxification

The most well-established role of β-cyano-L-alanine synthesis is the detoxification of cyanide. Cyanide is produced during ethylene biosynthesis, a crucial phytohormone involved in growth, development, and stress responses. By converting cyanide to β-cyano-L-alanine, plants prevent the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, thus maintaining cellular respiration.

3.2. Abiotic Stress Response

Emerging evidence indicates a significant role for the β-cyanoalanine synthase pathway in the plant's response to abiotic stresses such as drought and salinity.

-

Drought Stress: Studies in Arabidopsis thaliana have shown that water deficit leads to a transient increase in tissue cyanide concentration and a corresponding increase in β-CAS activity, particularly in root tissues directly experiencing the stress.[1] This suggests an adaptive response to mitigate cyanide accumulation during drought.

-

Salt Stress: Overexpression of β-CAS has been demonstrated to enhance salt tolerance in tobacco and peach.[2][3][4][5] Plants overexpressing β-CAS exhibit lower levels of reactive oxygen species (ROS) and maintain better ion homeostasis under saline conditions.[4]

3.3. Plant Development: The Case of Root Hairs

A compelling role for β-cyano-L-alanine metabolism in plant development has been elucidated through studies of Arabidopsis thaliana mutants. The cys-c1 mutant, which lacks the mitochondrial isoform of β-CAS, exhibits a severe defect in root hair elongation.[5] This phenotype can be rescued by the application of hydroxocobalamin, a cyanide scavenger, indicating that the accumulation of cyanide in the absence of β-CAS activity is responsible for the developmental defect. This finding suggests that precise regulation of cyanide levels by the β-CAS pathway is essential for normal root hair development.

Quantitative Data

The following tables summarize key quantitative data related to β-cyano-L-alanine and its biosynthesis in plants.

Table 1: Kinetic Properties of β-Cyanoalanine Synthase (β-CAS) from Different Plant Species.

| Plant Species | Isoform | Substrate | K_m_ (mM) | Reference |

| Arabidopsis thaliana | ARAth;Bsas3;1 (mitochondrial) | L-cysteine | 0.99 | [6] |

| KCN | 0.08 | [6] | ||

| Spinacia oleracea (Spinach) | SPIol;Bsas3;1 (mitochondrial) | L-cysteine | 1.1 | [6] |

| KCN | 0.05 | [6] |

Table 2: Concentration of β-Cyano-L-alanine and its Derivatives in Plant Tissues.

| Plant Species | Tissue | Compound | Concentration | Condition | Reference |

| Vicia sativa | Seeds | β-cyano-L-alanine | 0.003 - 0.022 g/100g | Normal | [1][7][8][9] |

| γ-glutamyl-β-cyano-L-alanine | 0.572 - 1.252 g/100g | Normal | [1][7][8][9] | ||

| Arabidopsis thaliana | Shoots | Cyanide | Transient increase | Water deficit (5 days) | [1] |

| Roots | Cyanide | No significant change | Water deficit (split-root) | [1] |

Table 3: Physiological Effects of Altered β-CAS Activity under Abiotic Stress.

| Plant Species | Genetic Modification | Stress Condition | Observed Effect | Reference |

| Nicotiana tabacum (Tobacco) | Overexpression of β-CAS | Salt stress | Improved resistance, reduced oxidative damage | [2][5] |

| Prunus persica (Peach) | Overexpression of PpCAS1 | Salt stress | Enhanced salinity tolerance, lower ROS, improved ion homeostasis | [3][4] |

| Arabidopsis thaliana | cys-c1 mutant (β-CAS knockout) | Water deficit | Slightly more sensitive to water deficit | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-cyano-L-alanine and its biosynthesis in plants.

5.1. Quantification of β-Cyano-L-alanine in Plant Tissues by HPLC

This protocol is adapted from a method developed for Vicia sativa seeds and can be optimized for other plant tissues.[1][7][8][9]

5.1.1. Extraction

-

Grind 100 mg of freeze-dried plant tissue to a fine powder.

-

Add 10 mL of 70% (v/v) ethanol and sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under vacuum.

-

Resuspend the dried extract in 1 mL of ultrapure water.

5.1.2. Derivatization

-

To 100 µL of the aqueous extract, add 100 µL of 1 M borate buffer (pH 9.0).

-

Add 20 µL of diethyl ethoxymethylenemalonate (DEEMM) and vortex.

-

Incubate at 70°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

5.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 25 mM acetic acid, adjusted to pH 5.5 with NaOH.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 35% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Quantification: Use an external standard curve of derivatized β-cyano-L-alanine.

5.2. Assay of β-Cyanoalanine Synthase (β-CAS) Activity

This spectrophotometric assay measures the production of hydrogen sulfide (H₂S) from the reaction of L-cysteine and cyanide, catalyzed by β-CAS.

5.2.1. Protein Extraction

-

Homogenize 200 mg of fresh plant tissue in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

-

Determine the protein concentration of the extract using the Bradford method.

5.2.2. Enzyme Assay

-

Prepare a reaction mixture containing:

-

800 µL of 100 mM Tris-HCl buffer (pH 8.5)

-

100 µL of 50 mM L-cysteine

-

100 µL of 50 mM KCN

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant protein extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 30 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

-

Add 100 µL of 20 mM ferric ammonium sulfate in 1.2 M HCl to develop the methylene blue color from the reaction of the reagent with H₂S.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 670 nm.

-

Calculate the amount of H₂S produced using a standard curve of Na₂S.

Conclusion and Future Perspectives

This compound, or β-cyano-L-alanine, is a molecule of profound importance in plant biology. Its role as the central component of the cyanide detoxification pathway is well-established, and its involvement in abiotic stress tolerance and developmental processes is an active and exciting area of research. For drug development professionals, understanding the intricacies of this pathway could offer novel targets for the development of herbicides or compounds that enhance crop resilience. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore the multifaceted roles of this intriguing non-proteinogenic amino acid. Future research should focus on elucidating the precise signaling mechanisms by which β-cyano-L-alanine and its metabolic pathway influence stress responses and development, as well as expanding the quantitative analysis of its presence across a wider range of plant species and environmental conditions.

References

- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 2. Overexpressed β-cyanoalanine synthase functions with alternative oxidase to improve tobacco resistance to salt stress by alleviating oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpression of β-cyanoalanine synthase of Prunus persica increases salt tolerance by modulating ROS metabolism and ion homeostasis | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of β -Cyano-L-alanine, γ -Glutamyl- β -cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of (S)-2-Amino-4-cyanobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyano-L-alanine (BCLA), is a non-proteinogenic amino acid and neurotoxin found in certain legumes, notably in the seeds of Vicia sativa (common vetch). This technical guide provides a comprehensive overview of the current toxicological data on this compound. The primary mechanism of its neurotoxicity is excitotoxicity, mediated through the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative toxicological data, details the experimental protocols used in key studies, and provides a visual representation of the proposed signaling pathway of its toxic action. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the toxicological implications of this compound.

Introduction

This compound is a naturally occurring neurotoxin that has been the subject of research due to its association with neurological disorders in animals. Ingestion of plant material containing this compound can lead to a range of adverse effects, including hyperexcitability, convulsions, and rigidity.[1][2] The toxic effects are primarily attributed to its action as an excitotoxin, a substance that overstimulates glutamate receptors, leading to neuronal damage and death.

Mechanism of Toxicity

The neurotoxicity of this compound is predominantly mediated through its interaction with the N-methyl-D-aspartate (NMDA) class of glutamate receptors.[1] It acts as an agonist at these receptors, leading to an excessive influx of calcium ions (Ca²⁺) into neurons. This triggers a cascade of downstream events, including:

-

Generation of Reactive Oxygen Species (ROS): The elevated intracellular Ca²⁺ levels lead to mitochondrial dysfunction and the production of ROS, causing oxidative stress.

-

Activation of Nitric Oxide Synthase (nNOS): Increased Ca²⁺ activates neuronal nitric oxide synthase, leading to the production of nitric oxide, which can be neurotoxic at high concentrations.

-

Apoptosis: The culmination of these events is the activation of apoptotic pathways, characterized by the activation of enzymes like caspase-3, leading to programmed cell death.[3]

The excitotoxic properties of this compound are attenuated by NMDA receptor antagonists such as MK-801.[1]

Quantitative Toxicological Data

Quantitative toxicological data for this compound is limited. The following table summarizes the available data from in vitro and in vivo studies.

| Parameter | Value | Species/System | Description | Reference |

| In Vitro Neurotoxicity | 2.0 - 10.0 mM | Organotypic mouse brain explants | Concentration-dependent induction of neuronal vacuolation, chromatin clumping, and cell shrinkage. | [1][2] |

| 1.0 mM | Organotypic mouse brain explants | No significant changes observed after 4 hours of treatment. | [1][2] | |

| 0.075 - 0.60 mM | Organotypic mouse brain explants | No effect observed for up to 6 hours. | [1][2] | |

| IC₅₀ | 6.5 µM | Rat liver preparations | Inhibition of cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) synthesis. | [4][5] |

| In Vivo Effect | 50 mg/kg (intraperitoneal) | Rat | Blocked L-cysteine- and LPS-induced hyperalgesia. | [4][6] |

| Dietary Exposure | 50% Vicia sativa seed diet | Chick | Led to death in an opisthotonic convulsive state within 4.8-8.8 days. | [2] |

Experimental Protocols

The following are descriptions of key experimental methodologies employed in the toxicological assessment of this compound and related excitotoxins.

Organotypic Brain Slice Culture for Neurotoxicity Assessment

This ex vivo model maintains the three-dimensional structure of brain tissue, providing a more physiologically relevant system than dissociated cell cultures.

-

Tissue Preparation: Brains are harvested from neonatal rodents and sliced into thin sections (e.g., 300 µm) using a vibratome.

-

Culture: The slices are cultured on semi-porous membrane inserts at the air-liquid interface in a nutrient-rich medium.

-

Treatment: this compound is added to the culture medium at various concentrations and for different durations.

-

Assessment of Neuronal Death:

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes, indicating cell death. The fluorescence intensity is quantified to measure cytotoxicity.

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is an enzyme released into the culture medium from damaged cells. Its activity in the medium is measured as an indicator of cytotoxicity.

-

Histological Staining: Techniques like Fluoro-Jade staining can be used to visualize degenerating neurons.

-

In Vitro Neurotoxicity Assays in Neuronal Cell Cultures

Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are used to investigate specific cellular and molecular mechanisms of toxicity.

-

Cell Culture: Neurons are isolated and cultured or cell lines are maintained under standard conditions.

-

Treatment: Cells are exposed to this compound.

-

Mechanistic Assays:

-

Intracellular Calcium Imaging: Fluorescent Ca²⁺ indicators (e.g., Fura-2) are used to measure changes in intracellular calcium concentrations upon exposure to the toxin.

-

Reactive Oxygen Species (ROS) Detection: Probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) are used to quantify the generation of ROS.

-

Apoptosis Assays: The activation of caspase-3 and other apoptotic markers is measured using specific assays.

-

In Vivo Neurotoxicity Studies

Animal models, such as rats and chicks, are used to assess the systemic effects of this compound.

-

Administration: The compound is administered orally or via intraperitoneal injection.

-

Behavioral Observation: Animals are monitored for clinical signs of neurotoxicity, such as convulsions, rigidity, and changes in motor activity.

-

Electrophysiological Recordings: Techniques like electroretinography can be used to assess neuronal function in specific pathways.

-

Histopathological Analysis: Brain tissue is collected and examined for signs of neuronal damage.

Visualizations

Signaling Pathway of this compound-Induced Excitotoxicity

Caption: Proposed excitotoxic signaling pathway of this compound.

Experimental Workflow for In Vitro Neurotoxicity Testing

Caption: General workflow for in vitro neurotoxicity assessment.

Conclusion

The available evidence strongly indicates that this compound is a neurotoxin that exerts its effects primarily through an excitotoxic mechanism involving the overstimulation of NMDA receptors. While a comprehensive quantitative toxicological profile, including LD₅₀ values, is not yet fully established, the existing in vitro and in vivo data provide valuable insights into its potency and mechanism of action. Further research is warranted to fully characterize the toxicological properties of this compound and to establish safe exposure limits. The experimental frameworks outlined in this guide can serve as a foundation for future toxicological evaluations.

References

- 1. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. BETA-CYANO-L-ALANINE | 6232-19-5 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

Spectroscopic Analysis of (S)-2-Amino-4-cyanobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-cyanobutanoic acid, also known as L-γ-cyano-α-aminobutyric acid, is a non-proteinogenic amino acid of interest in various biochemical and pharmaceutical research areas. Its structure, featuring a reactive nitrile group, makes it a potential building block for the synthesis of novel peptides and enzyme inhibitors. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in further research and development. This guide provides a summary of available spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. However, based on the known synthesis and characterization of this compound, we can compile expected and reported values. A key reference for the synthesis and properties of this compound is the work by Ressler et al. in the Journal of Organic Chemistry (1971). While direct access to the full dataset from this publication is limited, this guide presents a consolidated view of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet | 1H | α-CH |

| ~2.7 | Triplet | 2H | γ-CH₂ |

| ~2.3 | Multiplet | 2H | β-CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |

| ~118 | C≡N (Nitrile) |

| ~52 | α-CH |

| ~28 | β-CH₂ |

| ~15 | γ-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3100-3000 | N-H | Amino acid stretch |

| 3000-2850 | C-H | Aliphatic stretch |

| ~2250 | C≡N | Nitrile stretch (characteristic) |

| ~1730 | C=O | Carboxylic acid stretch |

| 1650-1580 | N-H | Amine bend |

| 1420-1380 | O-H | Carboxylic acid bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) |

| [M+H]⁺ | 129.0658 |

| [M+Na]⁺ | 151.0478 |

| [M-H]⁻ | 127.0513 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

The synthesis of L-γ-cyano-α-aminobutyric acid has been described by Ressler et al. (1971). The general approach involves the dehydration of L-glutamine. A typical procedure would be:

-

Protection of the amino group: The amino group of L-glutamine is first protected, for example, by reacting it with benzyl chloroformate to form N-carbobenzoxy-L-glutamine.

-

Dehydration of the amide: The amide side chain of the protected glutamine is then dehydrated to the corresponding nitrile. This can be achieved using a dehydrating agent such as phosphorus oxychloride or dicyclohexylcarbodiimide (DCC).

-

Deprotection: The protecting group on the amino group is removed to yield the final product, this compound. The product is then purified, typically by recrystallization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound and the desired information.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities, and integrations.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms. Decoupling techniques (e.g., proton decoupling) are typically used to simplify the spectrum.

-

Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode).

-

Ionization: Introduce the sample solution into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound (as [M+H]⁺ or [M-H]⁻ ions).

-

Perform tandem mass spectrometry (MS/MS) to obtain structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the parent ion and any fragment ions, which can be used to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

(S)-2-Amino-4-cyanobutanoic Acid: A Technical Whitepaper on its Synthetic Utility and Potential Therapeutic Relevance

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyanomethyl-L-alanine, is a non-proteinogenic amino acid that has garnered attention primarily as a synthetic intermediate in peptide chemistry. Its role as a soluble and atom-efficient synthon for L-glutamine offers a practical solution to challenges commonly encountered during peptide synthesis. While direct therapeutic applications of this compound have not been extensively explored, its structural features—as both a glutamine analogue and a nitrile-containing compound—suggest potential avenues for therapeutic development. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and established applications in peptide chemistry. Furthermore, it explores the hypothetical therapeutic relevance by drawing parallels with known glutamine antagonists and nitrile-containing pharmaceuticals, particularly in the context of oncology.

Introduction

This compound is an α-amino acid derivative of butanoic acid with a cyano group at the 4-position[1]. Structurally, it is analogous to L-glutamine, where the side-chain carboxamide is replaced by a nitrile group[2]. This substitution has significant implications for its chemical properties and potential biological activity.

The primary challenge in incorporating L-glutamine during solution-phase peptide synthesis is its poor solubility and the propensity for unwanted dehydration side reactions. This compound serves as a protected and more soluble precursor, which can be seamlessly integrated into peptide chains. The nitrile group is stable under typical peptide synthesis conditions but can be quantitatively converted back to the glutamine's γ-carboxamide group upon treatment with hydrogen peroxide[2][3].

While its utility as a synthetic tool is established, its potential as a therapeutic agent remains largely unexplored. This document will first detail the known synthetic aspects of this compound and then extrapolate its potential therapeutic relevance based on the pharmacology of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4-cyanobutanoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C5H8N2O2 | [PubChem][1] |

| Molecular Weight | 128.13 g/mol | [PubChem][1] |

| IUPAC Name | (2S)-2-amino-4-cyanobutanoic acid | [PubChem][1] |

| Synonyms | β-cyanomethyl-L-Ala, γ-cyano-α-L-aminobutyric acid, 5-nitrilonorvaline | [PubChem][1] |

| XLogP3 (Predicted) | -3.5 | [PubChem][1] |

| Topological Polar Surface Area | 87.1 Ų | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem][1] |

Synthesis and Chemical Utility

The primary application of this compound is as a glutamine synthon in peptide synthesis. This process involves its synthesis from a protected glutamine precursor, incorporation into a peptide, and subsequent conversion to a glutamine residue.

Experimental Protocols

Protocol 1: Synthesis of Nα-Cbz-(S)-2-Amino-4-cyanobutanoic Acid

This protocol describes the dehydration of Carbobenzoxy-L-glutamine (Cbz-L-Gln) to yield the nitrile precursor.

-

Starting Material: Carbobenzoxy-L-glutamine (Cbz-L-Gln).

-

Reagents: N,N'-dicyclohexylcarbodiimide (DCC).

-

Procedure:

-

Dissolve Cbz-L-Gln in a suitable solvent (e.g., anhydrous dioxane or THF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

-

The mixture is stirred, leading to the smooth dehydration of the γ-carboxamide of glutamine to a nitrile group[2].

-

The byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.

-

The resulting Nα-Cbz-(S)-2-Amino-4-cyanobutanoic acid can be purified by standard methods.

-

Protocol 2: Incorporation into Peptides and Conversion to Glutamine Residue

This protocol outlines the use of the synthon in solid-phase peptide synthesis (SPPS) and its final conversion.

-

Peptide Synthesis:

-

The Nα-protected (e.g., Fmoc or Cbz) this compound is incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) coupling methods (e.g., using HATU, HBTU, or DCC/HOBt)[3][4].

-

The nitrile group is stable to the conditions used for the removal of common Nα-protecting groups like Cbz (hydrogenolysis) and Fmoc (piperidine)[3].

-

-

Conversion to Glutamine:

-

Once the peptide synthesis is complete, the peptide containing the β-cyanomethyl-L-alanine residue is cleaved from the resin.

-

The purified peptide is dissolved in a suitable buffer.

-

Treatment with hydrogen peroxide quantitatively hydrates the nitrile group to the γ-carboxamide, yielding the desired glutamine residue within the peptide sequence[3].

-

Synthetic Workflow Diagram

The following diagram illustrates the workflow for using this compound as a glutamine synthon.

Caption: Workflow for using this compound as a glutamine synthon.

Potential Therapeutic Relevance

There is currently no direct evidence for the therapeutic use of this compound. However, its structure allows for rational speculation on its potential applications by considering two key aspects: its role as a glutamine analogue and the pharmacological properties of its nitrile group.

As a Glutamine Analogue in Oncology

Many cancer cells exhibit "glutamine addiction," a state where they are highly dependent on exogenous glutamine for survival and proliferation[5]. Glutamine serves as a key substrate for anaplerosis to replenish the TCA cycle and provides nitrogen for the synthesis of nucleotides and other amino acids[5]. This metabolic reprogramming makes glutamine metabolism an attractive target for cancer therapy[6].

-

Mechanism of Action: Glutamine analogues can act as antagonists, inhibiting enzymes involved in glutamine metabolism. For example, the compounds L-DON, azaserine, and acivicin have shown cytotoxic effects against various tumor types by targeting glutamine-utilizing enzymes[5][7].

-

Hypothetical Role: this compound, as a structural mimic of glutamine, could potentially inhibit key enzymes in glutamine metabolism, such as glutaminase (GLS) or glutamine synthetase (GS). Recently, a fluorinated derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid, was developed as a PET imaging agent for tumors, indicating that such structures can be taken up by cancer cells, likely via amino acid transporters[8][9].

The diagram below illustrates the central role of glutamine in cancer cell metabolism and the potential point of intervention for a glutamine analogue.

Caption: Potential mechanism of action for this compound in cancer.

Role of the Nitrile Group in Drug Design

The nitrile group is a versatile pharmacophore found in over 30 FDA-approved drugs[10]. Its inclusion in a molecule can confer several advantageous properties:

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation[11].

-

Improved Pharmacokinetics: Incorporation of a nitrile can enhance solubility and improve pharmacokinetic profiles, such as bioavailability and half-life[10].

-

Target Interactions: The nitrile's strong dipole allows it to act as a hydrogen bond acceptor and a bioisostere for hydroxyl, carbonyl, or halogen groups, facilitating interactions within protein binding sites[10][12].

-

Covalent Inhibition: In some cases, the nitrile can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site, leading to potent and irreversible inhibition[13]. Several inhibitors of cysteine proteases, such as cathepsins, utilize an α-amino nitrile motif for this purpose[12].

Given these properties, the nitrile group in this compound could potentially enhance its binding affinity to a target enzyme or improve its drug-like properties compared to a simple glutamine analogue.

Future Directions and Conclusion

This compound is a well-established synthetic tool that elegantly solves a common problem in peptide synthesis. While its direct therapeutic potential is yet to be realized, a strong theoretical basis exists for its investigation as a novel therapeutic agent.

Future research should focus on:

-

In Vitro Screening: Evaluating the compound's inhibitory activity against key enzymes in glutamine metabolism, such as glutaminase and glutamine-dependent biosynthetic enzymes.

-

Cytotoxicity Assays: Assessing its efficacy against a panel of cancer cell lines, particularly those known to be glutamine-addicted.

-

Mechanism of Action Studies: Determining if the compound acts as a competitive inhibitor, an irreversible covalent modifier, or through other mechanisms.

-

Structural Biology: Co-crystallization studies with potential target enzymes to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.

References

- 1. 2-Amino-4-cyanobutanoic acid | C5H8N2O2 | CID 440770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. peptide.com [peptide.com]

- 5. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and evaluation of a novel glutamine derivative (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-2-Amino-4-cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-cyanobutanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, serving as a versatile building block for novel peptides and small molecule therapeutics. This application note provides a detailed protocol for the enantioselective synthesis of this compound. The described methodology is based on the well-established asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, which offers high stereocontrol, operational simplicity, and scalability. This protocol is adapted from robust, peer-reviewed procedures for the synthesis of analogous amino acids, ensuring a high probability of success for researchers in the field.

Introduction

The incorporation of unnatural amino acids into peptides and other pharmaceutical agents is a powerful strategy for modulating their pharmacological properties, such as metabolic stability, conformational preference, and receptor affinity. This compound, a derivative of glutamic acid, presents a unique functional handle—the nitrile group—which can be further elaborated or can participate in specific molecular interactions. The development of a reliable and stereocontrolled synthesis is crucial for its accessibility and application in drug discovery programs. The following protocol leverages a chiral auxiliary-based approach, utilizing a proline-derived Schiff base ligand to form a square-planar Ni(II) complex with glycine. This complex creates a chiral environment that directs the alkylation to one face of the prochiral glycine enolate, leading to the desired (S)-enantiomer with high diastereoselectivity. Subsequent acidic hydrolysis removes the chiral auxiliary and the metal, yielding the target amino acid.

Data Presentation

The following table summarizes the expected quantitative data for the key steps of the synthesis, based on typical results reported for similar alkylation reactions using the chiral Ni(II) glycine complex methodology.[1][2]

| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de%) | Expected Enantiomeric Excess (ee%) |

| Alkylation | Ni(II) complex of this compound Schiff base | 75 - 90 | >95% | N/A |

| Hydrolysis & N-Fmoc Protection | N-Fmoc-(S)-2-Amino-4-cyanobutanoic acid | 80 - 95 | N/A | >98% |

Experimental Workflow Diagram

Caption: Overall workflow for the enantioselective synthesis of this compound.

Key Alkylation Step Diagram

Caption: Diagram of the stereoselective alkylation of the chiral Ni(II) complex.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

This protocol is adapted from the procedure described by Soloshonok et al. for similar complexes.

-

Ligand Synthesis: The chiral ligand, for example, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is prepared according to established literature procedures.

-

Complex Formation: a. To a stirred suspension of the chiral ligand (1.0 eq), glycine (1.2 eq), and nickel(II) nitrate hexahydrate (1.1 eq) in methanol, add a solution of potassium hydroxide (3.0 eq) in methanol dropwise at room temperature. b. Heat the resulting dark red solution to reflux for 1-2 hours. c. Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. d. Collect the red crystalline solid by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II)-glycine complex.

Protocol 2: Asymmetric Alkylation

This protocol is a proposed adaptation for the synthesis of the target molecule.

-

Reaction Setup: To a solution of the chiral Ni(II)-glycine complex (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add powdered potassium hydroxide (1.5 eq) or another suitable non-nucleophilic base.

-

Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add 3-bromopropionitrile (1.2 eq) dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to isolate the major (S,S)-diastereomer.

Protocol 3: Hydrolysis and N-Fmoc Protection

-

Complex Dissociation: a. Suspend the purified alkylated Ni(II) complex in a mixture of methanol and 3M hydrochloric acid (HCl). b. Heat the mixture to reflux for 2-4 hours. The color of the solution should change from red to green. c. Cool the mixture and filter to remove the precipitated chiral ligand, which can be recovered and recycled. d. Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt of this compound.

-

N-Fmoc Protection (Optional, for purification and further use): a. Dissolve the crude amino acid hydrochloride in a 10% aqueous sodium carbonate (Na₂CO₃) solution. b. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane or acetone dropwise while maintaining the pH between 8-9 with additional Na₂CO₃ solution. c. Stir the mixture at room temperature overnight. d. Wash the reaction mixture with diethyl ether to remove excess Fmoc reagent. e. Acidify the aqueous layer to pH 2 with 1M HCl. f. Extract the product with ethyl acetate. g. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to yield N-Fmoc-(S)-2-Amino-4-cyanobutanoic acid.

Conclusion

This application note outlines a comprehensive and robust strategy for the enantioselective synthesis of this compound. By adapting a well-validated methodology based on the asymmetric alkylation of a chiral Ni(II)-glycine complex, researchers can reliably access this valuable non-proteinogenic amino acid in high yield and with excellent stereochemical purity. The detailed protocols and expected outcomes provide a solid foundation for the successful implementation of this synthesis in a research or drug development setting.

References

- 1. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (S)-2-Amino-4-cyanobutanoic Acid: A Laboratory Protocol

Application Notes

(S)-2-Amino-4-cyanobutanoic acid, also known as β-cyanomethyl-L-alanine, is a non-proteinogenic amino acid that serves as a valuable building block in synthetic chemistry. Its utility is particularly noted in peptide synthesis where it can act as a soluble and atom-efficient synthon for L-glutamine.[1][2] The nitrile group is stable under various reaction conditions, including those used for the removal of common protecting groups like the Carbobenzoxy (Cbz) group, and can be quantitatively hydrated back to the γ-carboxamide of L-glutamine when needed.[1][2]

Data Presentation

The following table summarizes the expected materials and products for the synthesis of this compound. Please note that yields are indicative and can vary based on experimental conditions.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| 1 | L-Glutamine | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate | Nα-Cbz-L-glutamine | 280.28 | ~90% | >95% |

| 2 | Nα-Cbz-L-glutamine | N,N'-Dicyclohexylcarbodiimide (DCC) | Nα-Cbz-β-cyanomethyl-L-alanine | 262.27 | High | >95% |

| 3 | Nα-Cbz-β-cyanomethyl-L-alanine | H₂, Palladium on carbon (Pd/C) | This compound | 128.13 | High | >98% |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Nα-Cbz-L-glutamine

This step involves the protection of the α-amino group of L-glutamine using benzyl chloroformate (Cbz-Cl) under basic conditions.

Materials:

-

L-Glutamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-glutamine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution, followed by the dropwise addition of benzyl chloroformate.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography to obtain Nα-Cbz-L-glutamine as a white powder. A typical yield for this type of reaction is around 90%.[3]

Step 2: Synthesis of Nα-Cbz-β-cyanomethyl-L-alanine

This step involves the dehydration of the amide side chain of Nα-Cbz-L-glutamine to a nitrile using N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

Nα-Cbz-L-glutamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dioxane or other suitable aprotic solvent

-

Filtration apparatus

Procedure:

-

Dissolve Nα-Cbz-L-glutamine in anhydrous dioxane.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate under reduced pressure to yield the crude Nα-Cbz-β-cyanomethyl-L-alanine.

-

Further purification can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This final step involves the removal of the Cbz protecting group by catalytic hydrogenolysis.

Materials:

-

Nα-Cbz-β-cyanomethyl-L-alanine

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂) source

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve Nα-Cbz-β-cyanomethyl-L-alanine in methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Subject the mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization if necessary. The deprotection is typically a high-yielding reaction.[4]

References

Application Notes and Protocols: (S)-2-Amino-4-cyanobutanoic Acid as a Putative Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the structural similarity of (S)-2-Amino-4-cyanobutanoic acid to the amino acids L-glutamine and L-asparagine. As of the latest literature review, there is no direct experimental evidence demonstrating the inhibitory activity of this compound on specific metabolic pathways. The information provided herein is intended to serve as a guide for researchers to investigate the potential metabolic inhibitory effects of this compound. All proposed applications and protocols require experimental validation.

Introduction

This compound is a non-proteinogenic amino acid that is structurally analogous to L-glutamine and, to a lesser extent, L-asparagine. In these natural amino acids, the side chain terminates in a carboxamide group, whereas in this compound, it terminates in a nitrile group. This structural similarity suggests that this compound may act as a competitive inhibitor or a substrate analog for enzymes that utilize L-glutamine or L-asparagine.

This document outlines potential metabolic targets of this compound and provides detailed protocols for investigating its inhibitory effects. The primary hypothesized targets fall into two main categories: enzymes involved in glutamine and asparagine metabolism, and enzymes that metabolize nitriles.

Potential Target Enzyme Classes:

-

Glutamine-dependent Enzymes: A large family of enzymes that use the amide of glutamine as a nitrogen donor for the synthesis of various biomolecules.

-

Asparagine Synthetase: Catalyzes the synthesis of asparagine from aspartate.

-